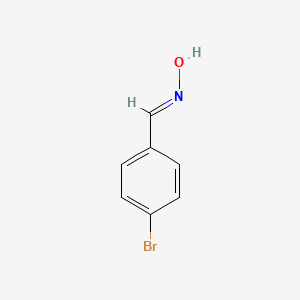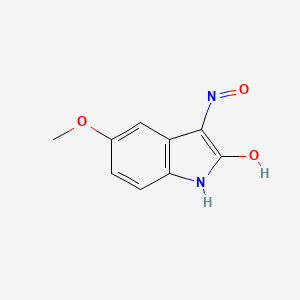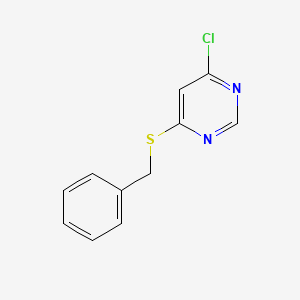![molecular formula C17H22BrNO5 B6588211 3-(4-bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid CAS No. 1601476-40-7](/img/new.no-structure.jpg)
3-(4-bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a bromophenoxy group and a tert-butoxycarbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Bromophenoxy Group: This step involves the reaction of the piperidine derivative with 4-bromophenol under suitable conditions to form the bromophenoxy-substituted piperidine.
Addition of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using flow microreactor systems for efficient and sustainable synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can target the bromophenoxy group or the carboxylic acid moiety.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Products include oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the bromophenoxy group or carboxylic acid.
Substitution: Substituted derivatives where the bromine atom is replaced by another group.
Aplicaciones Científicas De Investigación
3-(4-bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. The bromophenoxy group can engage in various binding interactions, while the tert-butoxycarbonyl group can influence the compound’s stability and reactivity. The piperidine ring provides a scaffold for these interactions, potentially affecting biological pathways and molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-chlorophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid
- 3-(4-fluorophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid
Uniqueness
3-(4-bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro- and fluoro- counterparts.
Propiedades
Número CAS |
1601476-40-7 |
|---|---|
Fórmula molecular |
C17H22BrNO5 |
Peso molecular |
400.3 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B6588147.png)
![[5-(4-bromophenyl)furan-2-yl]methanamine hydrochloride](/img/structure/B6588152.png)

![7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B6588179.png)
